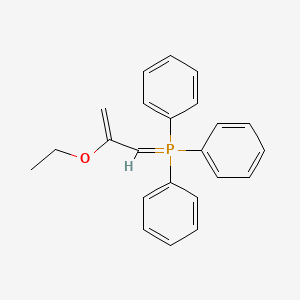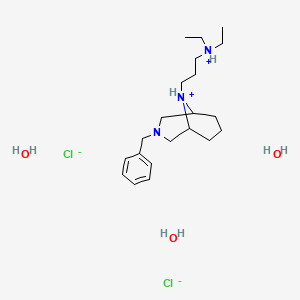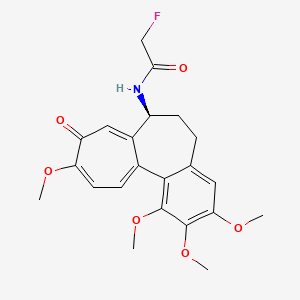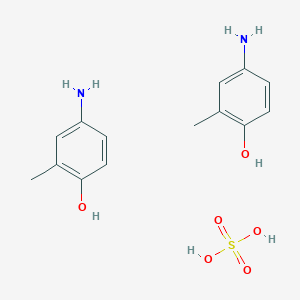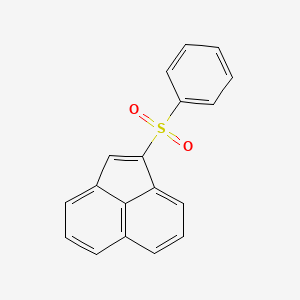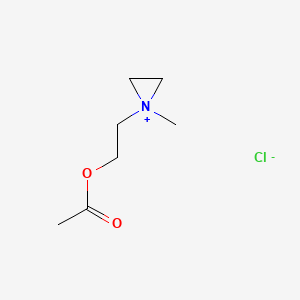
1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride is an organic compound that features an aziridinium ring, which is a three-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride typically involves the reaction of 1-methylaziridine with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then reacts with hydrochloric acid to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or distillation are typically used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while substitution reactions can produce a variety of substituted aziridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce aziridinium functionality into molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The aziridinium ring is highly reactive, making it an effective agent for modifying biological and chemical substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyethyl)-1-methylaziridinium chloride: Similar structure but with a hydroxy group instead of an acetyloxy group.
1-(2-Chloroethyl)-1-methylaziridinium chloride: Contains a chloro group, leading to different reactivity and applications.
1-(2-Aminoethyl)-1-methylaziridinium chloride: Features an amino group, which can alter its biological activity and chemical properties.
Uniqueness
1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride is unique due to the presence of the acetyloxy group, which imparts specific reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in targeted drug delivery or selective chemical synthesis.
Eigenschaften
CAS-Nummer |
36895-01-9 |
|---|---|
Molekularformel |
C7H14ClNO2 |
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
2-(1-methylaziridin-1-ium-1-yl)ethyl acetate;chloride |
InChI |
InChI=1S/C7H14NO2.ClH/c1-7(9)10-6-5-8(2)3-4-8;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OFEYFOPWZKITJU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OCC[N+]1(CC1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


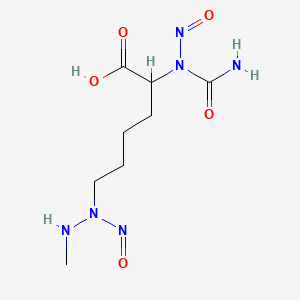

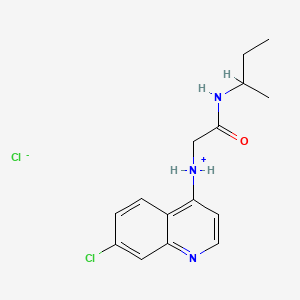

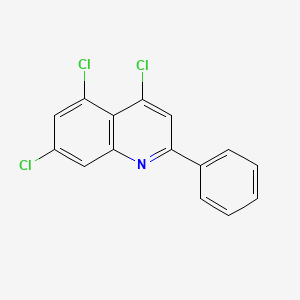
![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)

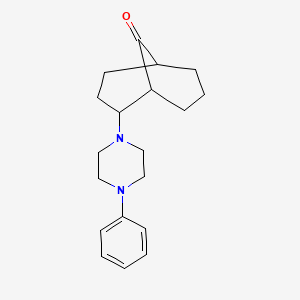
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
